tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3 |
InChI Key |
IIGSCRGWORLZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Method Summary (Based on RSC 2016 Study):
- Starting from N-Boc-L-prolinol, benzyl bromide is reacted with sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C to room temperature over 1 day to yield (S)-tert-butyl 2-(benzyloxymethyl)-pyrrolidine-1-carboxylate ((S)-A1) in 86% yield.
- The benzyl protecting group is then removed under acidic conditions (trifluoroacetic acid, TFA) in dichloromethane (DCM) to afford (S)-2-(benzyloxymethyl)-pyrrolidine ((S)-A2) in 98% yield.
- The enantiomeric (R)-forms can be prepared analogously starting from N-Boc-D-prolinol.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NaH, BnBr, THF, 0 °C to RT, 1 d | (S)-A1 (Boc-protected) | 86% |
| 2 | TFA, DCM, 0 °C to RT, 1.5 h | (S)-A2 (deprotected) | 98% |
- (S)-A1: Colorless oil, specific rotation [α]D22 = –56.4 (c 0.80, CH2Cl2), confirmed by 1H and 13C NMR, IR, and HRMS.
- (S)-A2: Light-yellow oil, [α]D21 = 4.4 (c 1.0, CH2Cl2), characterized by NMR and IR spectroscopy.
Introduction of the Hydroxymethyl Group and Ester Formation
The hydroxymethyl substituent at the 2-position of the pyrrolidine ring is introduced via reduction of ester or nitrone intermediates or via nucleophilic addition to pyrroline derivatives.
Literature Findings on Reductive Cyclization and Ester Reduction:
- Aliphatic γ-nitroketones undergo reductive cyclization to form pyrrolidine nitroxides.
- Esters can be reduced to hydroxymethyl groups using lithium aluminum hydride (LiAlH4) with careful control to avoid over-reduction.
- Protection of hydroxyl groups is achieved using dimethoxypropane in the presence of pyridinium tosylate.
- The tert-butyl ester group is introduced or maintained to protect the carboxylate functionality.
| Transformation | Reagents/Conditions | Notes |
|---|---|---|
| Ester to Hydroxymethyl | LiAlH4, THF, controlled temperature | Avoids side reactions |
| Hydroxyl Protection | Dimethoxypropane, pyridinium tosylate | Protects hydroxyl during steps |
| Nitrone Oxidation/Reduction | MnO2 oxidation, Zn reduction | For regenerating nitrones |
Purification and Characterization
- Purification is typically performed by column chromatography on silica gel using chloroform-methanol mixtures as eluents.
- Characterization includes 1H and 13C NMR spectroscopy, IR spectroscopy, mass spectrometry (EI and ESI), and optical rotation measurements.
- High-performance liquid chromatography (HPLC) is used to assess purity and diastereomeric ratios.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The stereochemical integrity of the (S)-configuration is maintained throughout the synthetic sequence by starting from optically pure N-Boc-L-prolinol and using mild reaction conditions.
- The tert-butyl ester protecting group offers stability during reduction and oxidation reactions, facilitating selective transformations.
- The hydroxymethyl group introduction via ester reduction is sensitive to reaction conditions to prevent over-reduction or side reactions.
- The use of protecting groups and careful purification ensures high purity and yield of the target compound.
- Analytical data such as NMR, IR, and HRMS confirm the structure and stereochemistry of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate with three related compounds from the evidence, focusing on structural features, synthesis methods, and applications.
Table 1: Structural and Functional Comparisons
Key Observations
Stereochemical Complexity: The (S)-configured compounds (e.g., tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate ) highlight the importance of chirality in biological activity. The target compound’s (S)-pyrrolidinyl group likely enhances enantioselectivity in drug synthesis.
Functional Group Diversity :
- The diaziridine and trifluoromethyl groups in improve photostability and receptor binding, whereas the PEG-like chain in enhances solubility. The hydroxymethyl-pyrrolidinyl group in the target compound may balance hydrophilicity and steric bulk.
Synthetic Strategies :
- While and use acid- or base-catalyzed coupling, the target compound’s synthesis likely involves stereospecific steps (e.g., asymmetric hydrogenation or enzymatic resolution) absent in the evidence.
Applications :
- Unlike (kinase inhibitors) or (taste modulation), the target compound’s applications are inferred to focus on chiral intermediates for CNS drugs or protease inhibitors, given pyrrolidine’s prevalence in such contexts.
Research Findings and Limitations
- Thermodynamic Data : While provides NMR and HRMS data (e.g., δ 170.9 ppm for ester carbonyl ), similar analyses for the target compound are lacking, limiting direct property comparisons.
- Biological Activity : The hydroxymethyl group may mimic natural substrates (e.g., serine or threonine side chains), a feature absent in ’s piperazinyl derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral palladium or organocatalysts) or resolution techniques. Key steps include:
Protecting the hydroxymethyl group during pyrrolidine derivatization to prevent side reactions.
Using tert-butyl esters for carboxylate protection due to their stability under acidic conditions.
Purification via chiral HPLC or crystallization with chiral resolving agents.
Q. How should researchers characterize the structural and chemical identity of this compound?
- Methodological Answer : A multi-technique approach is critical:
NMR : Assign stereochemistry via H and C NMR, focusing on coupling constants and NOESY for spatial correlations.
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Data Gaps : Physical properties (e.g., melting point) may require experimental determination due to limited literature data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection.
Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis.
Waste Disposal : Neutralize acidic/basic byproducts before disposal in compliance with institutional guidelines.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways.
Molecular Dynamics (MD) : Simulate solvation effects on stereochemical outcomes.
Docking Studies : Predict interactions if the compound is used as a chiral ligand in catalysis.
- Theoretical Linkage : Integrate computational results with experimental data to refine synthetic routes .
Q. What strategies resolve contradictions in literature regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C and monitor degradation via LC-MS.
Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
Mechanistic Probes : Identify degradation products to infer hydrolysis or oxidation pathways.
- Critical Analysis : Cross-reference findings with prior studies to address discrepancies in stability profiles .
Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer :
Reaction Design : Couple the pyrrolidinyl moiety to carbonyl groups in target molecules to induce stereoselectivity.
Efficiency Metrics : Compare ee values of products with and without the auxiliary.
Cleavage Conditions : Optimize deprotection (e.g., TFA for tert-butyl esters) without racemization.
- Case Study : Analogous tert-butyl carbamates have been used in peptide synthesis and β-lactam antibiotic derivatization .
Data Contradiction Analysis Framework
Key Considerations for Experimental Design
- Theoretical Alignment : Anchor hypotheses in stereochemical principles or reaction mechanisms (e.g., Curtin-Hammett kinetics for selectivity) .
- Reproducibility : Document solvent purity, catalyst loading, and temperature gradients to minimize variability.
- Ethical Compliance : Adhere to institutional safety protocols and waste management guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
